molecular formula C13H12ClNO B1353010 4-(4-Chlorophenoxy)benzylamine CAS No. 774525-83-6

4-(4-Chlorophenoxy)benzylamine

Cat. No.: B1353010
CAS No.: 774525-83-6
M. Wt: 233.69 g/mol
InChI Key: DUIRKDAXQIVVNZ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)benzylamine is an organic compound with the molecular formula C13H12ClNO It consists of a benzylamine moiety substituted with a 4-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)benzylamine typically involves the reaction of 4-chlorophenol with benzylamine. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the phenoxide ion formed from 4-chlorophenol attacks the benzylamine, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)benzylamine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

4-(4-Chlorophenoxy)benzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)benzylamine involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit the activity of 17β-Hydroxysteroid dehydrogenase type 3, an enzyme involved in testosterone biosynthesis . This inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenoxy)benzylamine is unique due to the presence of the 4-chlorophenoxy group, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it distinct from other benzylamine derivatives.

Properties

IUPAC Name

[4-(4-chlorophenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIRKDAXQIVVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404512
Record name 4-(4-chlorophenoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774525-83-6
Record name 4-(4-chlorophenoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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